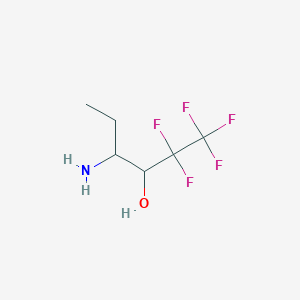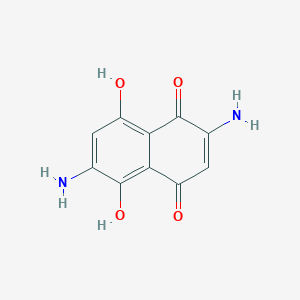
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione is an organic compound with the molecular formula C10H8N2O4 It is a derivative of naphthoquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione typically involves the following steps:
Starting Material: The synthesis often begins with naphthalene derivatives.
Amination: Introduction of amino groups at the 2 and 6 positions.
Hydroxylation: Introduction of hydroxyl groups at the 5 and 8 positions.
Oxidation: Formation of the quinone structure at the 1 and 4 positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: Conversion to quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s effects are mediated through its ability to generate reactive oxygen species, modulate enzyme activity, and interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dihydroxynaphthalene: Lacks amino groups, primarily used in the synthesis of other organic compounds.
5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Similar structure but different substitution pattern, known for its biological activities.
2,3-Dihydroxy-1,4-naphthoquinone: Another naphthoquinone derivative with different hydroxylation pattern.
Uniqueness
2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione is unique due to the specific positioning of amino and hydroxyl groups, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
206556-10-7 |
|---|---|
Molekularformel |
C10H8N2O4 |
Molekulargewicht |
220.18 g/mol |
IUPAC-Name |
2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H8N2O4/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,13,15H,11-12H2 |
InChI-Schlüssel |
LZAGFYCCLFRPHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C2C(=O)C=C(C(=O)C2=C1O)N)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,9-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B14235302.png)
![Pyridazine, 3-[(1,1-dimethylethyl)sulfinyl]-6-methoxy-](/img/structure/B14235310.png)
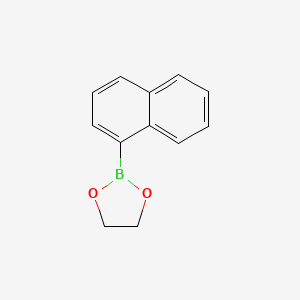
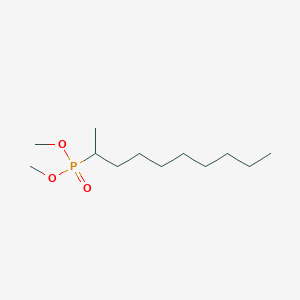
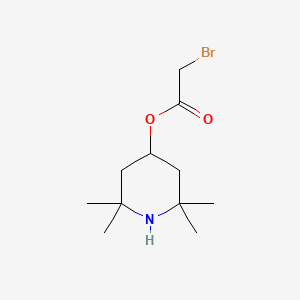
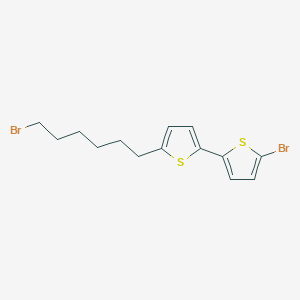
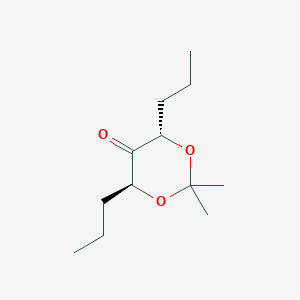
![1,1'-[Buta-1,3-diene-1,4-diylbis(selanylmethylene)]dibenzene](/img/structure/B14235351.png)
![2-[[(2R)-2-(7-carbamimidoylnaphthalen-2-yl)-5-(1-ethanimidoylpiperidin-4-yl)oxy-2,3-dihydroindol-1-yl]sulfonyl]acetic acid;dihydrochloride](/img/structure/B14235358.png)
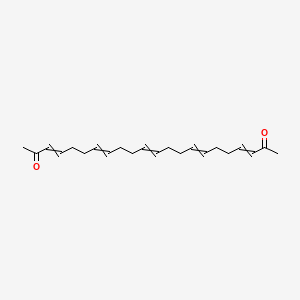
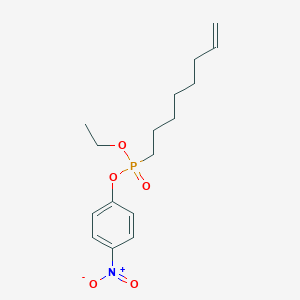
![1-[(Dodecylsulfanyl)methyl]-4-methoxybenzene](/img/structure/B14235396.png)
